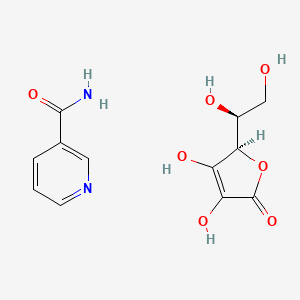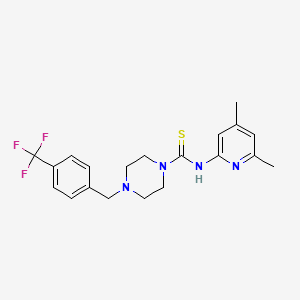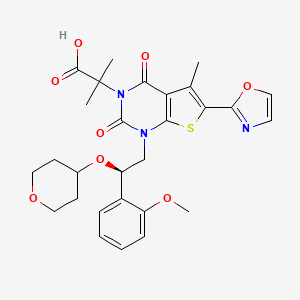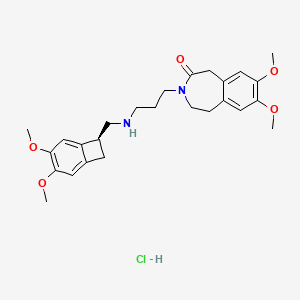
Nicotinamide ascorbate
Vue d'ensemble
Description
Nicotinamide ascorbate is a bioactive chemical . It is a small molecule that is part of the vitamin B3 complex . It is found in food and used as a dietary supplement and medication . As a supplement, it is used orally to prevent and treat pellagra (niacin deficiency) .
Molecular Structure Analysis
Nicotinamide ascorbate has a molecular formula of C12H14N2O7 . Its average mass is 298.251 Da and its monoisotopic mass is 298.080109 Da .Chemical Reactions Analysis
While specific chemical reactions involving Nicotinamide ascorbate are not detailed in the search results, it is known that Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .Applications De Recherche Scientifique
Antioxidant Properties : Nicotinamide exhibits significant antioxidant properties against oxidative damage in rat brain mitochondria, more potent than the endogenous antioxidants ascorbic acid and alpha-tocopherol (Kamat & Devasagayam, 1999).
Diabetes Research : It has been shown to inhibit nitric oxide (NO) generation, which is implicated in the toxicity of pancreatic B-cells and the development of streptozotocin-induced diabetes (Tsuji & Sakurai, 1998).
Sepsis Treatment : In sepsis, nicotinamide adenine dinucleotide phosphate (NADPH) oxidase contributes to the impairment of capillary blood flow, which can be rapidly reversed by ascorbate through an endothelial nitric oxide synthase-dependent mechanism (Tyml, Li, & Wilson, 2008).
Neuroprotection in Insulin Resistance : Nicotinamide and ascorbic acid chitosan nanoparticles have shown promise in reversing memory impairment and cognitive decline caused by insulin resistance, suggesting their potential as neuroprotective agents (Abd-Allah et al., 2021).
Stem Cell Research : Nicotinamide promotes cell survival and differentiation in human pluripotent stem cells and acts as a kinase inhibitor, which has implications for stem cell applications and disease treatments (Meng et al., 2018).
Modulation of Immune Response : Ascorbate enhances the generation of reactive oxygen species (ROS) from polymorphonuclear leukocytes (PMNs), with nicotinamide playing a modulatory role, indicating its potential in immune response regulation (Sharma et al., 2004).
Neurodegenerative Disorders : Nicotinamide is being developed as a cytoprotectant for acute and chronic neurodegenerative disorders, promoting DNA integrity and preventing cellular inflammation (Maiese & Zhong, 2003).
Hepatotoxicity Risk : While offering therapeutic benefits, nicotinamide may cause major hepatic injury when used in large doses (Winter & Boyer, 1973).
Hepatoprotection in Diet-Induced NAFLD : Nicotinamide chitosan nanoparticles have been shown to ameliorate insulin-resistant status and improve liver health in rats fed a high-fat-high-fructose diet (Abd-Allah et al., 2020).
Perinatal Asphyxia : Nicotinamide provides neuroprotection against long-term neurological changes induced by perinatal asphyxia (Klawitter et al., 2006).
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Nicotinamide ascorbate . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Recent research suggests that boosting Nicotinamide mononucleotide (NMN) levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism . This has led to NMN being sold worldwide as a diet supplement, with very little data to support that it has beneficial effects in people . The global NMN market was valued at US$253 million in 2020 and is projected to reach US$386 million by the end of 2027 . Future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .
Propriétés
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.C6H8O6/c7-6(9)5-2-1-3-8-4-5;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-4H,(H2,7,9);2,5,7-10H,1H2/t;2-,5+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMORAWFVNMGOKQ-MGMRMFRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872475 | |
| Record name | Nicotinamide ascorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide ascorbate | |
CAS RN |
1987-71-9 | |
| Record name | Niacinamide ascorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1987-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide ascorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niacinamide ascorbate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinamide ascorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1987-71-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIACINAMIDE ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTL8B7TVW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)


![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

